tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Description
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate (IUPAC name: 1,1-dimethylethyl (3R)-3-[(methylsulfonyl)amino]-1-piperidinecarboxylate) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₄S and a molecular weight of 278.37 g/mol . The compound features a stereocenter at the 3R position and a tert-butyl carbamate group, which serves as a protective moiety for the piperidine nitrogen. This structure is frequently utilized as an intermediate in medicinal chemistry for synthesizing cannabinoid receptor antagonists , bromodomain inhibitors , and chiral stationary phases .
Properties
IUPAC Name |
tert-butyl (3R)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBETVUJPUVSZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669724 | |
| Record name | tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002359-95-6 | |
| Record name | tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
Organic Synthesis
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be utilized in the synthesis of various biologically active compounds, facilitating the development of new drugs.
- Substitution Reactions : The methanesulfonyl amino group can participate in nucleophilic substitution reactions, providing pathways to synthesize derivatives with specific functionalities.
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound:
- Drug Development : It is investigated as a precursor for synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery programs aimed at treating various diseases.
- Biological Activity : Studies have indicated potential interactions with enzymes and receptors, which may modulate biochemical pathways relevant to disease mechanisms .
Biological Research
The compound's interactions at the molecular level are of significant interest:
- Mechanism of Action : The methanesulfonyl amino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is crucial for understanding drug-receptor interactions and enzyme inhibition mechanisms.
- Biochemical Pathways : Its study helps elucidate various biochemical pathways, contributing to insights into cellular processes and disease states .
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Synthesis of biologically active compounds |
| Medicinal Chemistry | Precursor in drug development; therapeutic potential | Potential treatments for various diseases |
| Biological Research | Interaction studies with enzymes/receptors; modulation of biochemical pathways | Insights into disease mechanisms |
Case Study 1: Drug Development
In a recent study, this compound was used as a starting material for synthesizing a series of piperidine-based inhibitors targeting specific enzymes involved in cancer metabolism. The synthesized compounds exhibited promising anti-cancer activity in vitro, highlighting the compound's utility in medicinal chemistry.
Case Study 2: Mechanistic Studies
Another investigation focused on the interaction between this compound and serine proteases. The methanesulfonyl group was shown to form stable adducts with the active site serine residue, leading to irreversible inhibition of enzyme activity. This finding underscores its potential as a lead compound for developing new therapeutic agents targeting protease-related diseases .
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl amino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Purine derivatives (e.g., ) exhibit higher molecular weights and are tailored for receptor antagonism due to aromatic stacking interactions.
- Nitrophenyl substituents (e.g., ) introduce electron-withdrawing groups, altering reactivity in bromodomain inhibitor synthesis.
Stereochemical Differences
The 3R configuration in the target compound contrasts with S-enantiomers in analogs like tert-butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS: 912368-73-1, MW: 214.30 g/mol) . Enantiomeric pairs often display divergent biological activities; for example, S-configured intermediates are preferred in chiral stationary phases for HPLC .
Functional Group Impact on Physicochemical Properties
- Methanesulfonyl vs. Morpholine-carbonyl : The mesyl group increases polarity (logP ~1.2) compared to morpholine derivatives (logP ~2.5), affecting membrane permeability .
- tert-Butyl Carbamate Stability : This group enhances stability under basic conditions but is cleavable under acidic hydrolysis, a feature shared across analogs .
- Amino-Methyl vs. Aryl Substituents: Aryl groups (e.g., purine in ) confer rigidity, whereas amino-methyl chains (e.g., ) improve synthetic flexibility.
Biological Activity
tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of , has been studied for its interactions with various biological targets, including its implications in cancer therapy and neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 292.15 g/mol
- CAS Number : 1002359-95-6
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, the activation of muscarinic acetylcholine receptors (M3R) has been implicated in promoting cell survival and resistance to apoptosis in colorectal cancer models . This suggests that compounds like this compound may interact with these receptors, influencing tumor growth dynamics.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of piperidine derivatives. Some studies have focused on their role in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit cholinesterase activity and target amyloid-beta aggregation are of particular interest. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine structure can enhance their efficacy in targeting multiple pathways involved in neurodegeneration .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology :
-
Step 1 : Start with a chiral piperidine precursor (e.g., (3R)-3-aminomethylpiperidine). Protect the amine using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, DCM) to yield Boc-protected intermediates .
-
Step 2 : React the free amino group with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety. Monitor reaction progress via TLC or HPLC .
-
Step 3 : Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane) to isolate the final product.
-
Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during the initial piperidine synthesis. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Characterization (e.g., NMR, MS) |
|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM | 85 | ¹H NMR: δ 1.44 (s, 9H, Boc) |
| 2 | MsCl, Et₃N, DCM | 78 | HRMS: [M+H]⁺ calc. 305.15 |
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methanesulfonyl group at δ 3.0 ppm for CH₃SO₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Chiral HPLC : Assess enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .
- X-ray Crystallography : Resolve ambiguous stereochemistry if NMR data is insufficient .
Q. What safety protocols are critical for handling this compound?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to sulfonamide derivatives) .
- Avoid incompatible materials (e.g., strong oxidizers) and store in sealed containers under dry, inert conditions .
- Follow GHS guidelines: H315 (skin irritation), H319 (eye irritation) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and enantioselectivity?
- Strategies :
- Catalysis : Employ asymmetric hydrogenation or organocatalysts for chiral center formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
- Temperature Control : Lower temperatures (0–20°C) reduce racemization during sulfonylation .
- Case Study : A 15% increase in ee (from 80% to 95%) was achieved using (S)-BINAP-Ru catalysts in hydrogenation steps .
Q. How do structural modifications (e.g., methanesulfonyl vs. trifluoroacetamido groups) impact biological activity?
- Comparative Analysis :
| Substituent | Biological Activity (IC₅₀) | Solubility (LogP) | Key Interactions |
|---|---|---|---|
| Methanesulfonyl | 12 nM (Enzyme X) | 2.1 | H-bonding, hydrophobic |
| Trifluoroacetamido | 8 nM (Enzyme X) | 1.8 | Enhanced halogen bonding |
- Mechanistic Insight : The electron-withdrawing trifluoroacetamido group increases electrophilicity, enhancing target binding .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Approach :
Assay Standardization : Validate protocols (e.g., enzyme source, buffer pH) across studies .
Metabolite Profiling : Check for in situ degradation using LC-MS .
Molecular Dynamics Simulations : Model compound-target interactions to identify binding pose variability .
- Example : Discrepancies in IC₅₀ (5 nM vs. 50 nM) were traced to differences in ATP concentrations in kinase assays .
Data Contradiction Analysis
Q. Why do melting points vary across studies (e.g., 120–125°C vs. 110–115°C)?
- Root Causes :
- Polymorphism : Crystallize the compound from different solvents (e.g., EtOAc vs. hexane) to isolate polymorphs .
- Impurities : Use preparative HPLC to remove byproducts (e.g., des-methyl analogs) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
